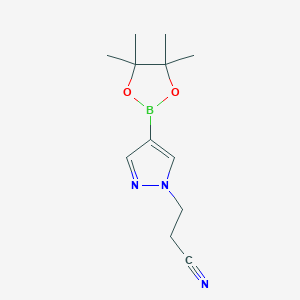![molecular formula C15H20F3N5 B1399203 Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine CAS No. 1316225-60-1](/img/structure/B1399203.png)
Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
Übersicht
Beschreibung
Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine is a complex organic compound. Unfortunately, I couldn’t find specific information about this exact compound. However, it seems to contain a pyrazolo[3,4-b]pyridine core, which is a common structure in many bioactive compounds12.
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted derivatives2. The process typically involves a series of chemical reactions, each carefully controlled to ensure the correct arrangement of atoms. However, the exact synthesis process for this specific compound is not available in the retrieved papers.
Molecular Structure Analysis
The molecular structure of a compound like this would be complex, with multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core mentioned earlier is a bicyclic structure with nitrogen atoms at specific positions1. However, the exact molecular structure of this compound is not provided in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers. However, compounds with similar structures have been used as inhibitors in biological systems, suggesting they may undergo reactions with enzymes or other proteins1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the retrieved papers. Typically, these properties would include things like melting point, boiling point, solubility, and stability, among others.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study by Huard et al. (2012) reported the synthesis of compounds related to Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine, demonstrating their potential as acetyl-CoA carboxylase inhibitors. This synthesis involved a streamlined 10-step process, highlighting the complexity and potential of these compounds in biochemical applications (Huard et al., 2012).
Optical Properties in Heterocyclic Systems : Research by Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of compounds including pyrazolo[3,4-b]pyridines. This study provides insight into how modifications in the molecular structure of such compounds can influence their thermal, redox, and optical properties, which is crucial for their application in materials science (Palion-Gazda et al., 2019).
Biological and Medicinal Research
Anticancer Agent Synthesis : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were screened for anticancer activity. This highlights the potential of these compounds in developing new therapeutic agents for various cancer types (Chavva et al., 2013).
Antioxidant and Cytotoxicity Studies : Studies on pyrazolopyridine derivatives for their antioxidant properties and cytotoxicity against various cancer cell lines have been conducted, as evidenced by research from Gouda (2012) and Nagender et al. (2014). These studies provide valuable insights into the therapeutic potential and biological activity of pyrazolo[3,4-b]pyridine compounds (Gouda, 2012); (Nagender et al., 2014).
Advanced Material Applications
- Electronics and Optoelectronics : The electron-donating amino groups in pyrazolo[3,4-b]pyridine derivatives have been studied for their potential applications in electronic and optoelectronic devices. This research opens up possibilities for using these compounds in advanced material applications, particularly in the field of light-emitting devices and sensors (Palion-Gazda et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the retrieved papers. It’s important to handle all chemicals with appropriate safety measures.
Zukünftige Richtungen
The future directions for research on this compound are not explicitly mentioned in the retrieved papers. However, given the bioactivity of similar compounds, it’s possible that future research could explore its potential uses in medical or pharmaceutical applications1.
Please note that this analysis is based on the limited information available from the retrieved papers and does not represent a comprehensive review of the compound. For a more detailed analysis, please refer to specific scientific literature or databases dedicated to chemical information.
Eigenschaften
IUPAC Name |
6-piperidin-3-yl-N-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5/c1-8(2)20-13-12-10(15(16,17)18)6-11(21-14(12)23-22-13)9-4-3-5-19-7-9/h6,8-9,19H,3-5,7H2,1-2H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBZZOCRNJHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NNC2=C1C(=CC(=N2)C3CCCNC3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)


![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)


![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)

